3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea
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Overview
Description
3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea is a Schiff base compound derived from the condensation of 4-hydroxybenzaldehyde and phenylthiourea. Schiff bases are known for their wide range of applications in various fields due to their versatile chemical properties.
Preparation Methods
The synthesis of 3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea typically involves the reaction of 4-hydroxybenzaldehyde with phenylthiourea in an appropriate solvent under reflux conditions. The reaction is usually carried out in ethanol or methanol, and the product is obtained after purification by recrystallization .
Chemical Reactions Analysis
3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential use as a therapeutic agent due to its ability to inhibit certain enzymes.
Industry: The compound is used in the synthesis of other chemical compounds and materials
Mechanism of Action
The mechanism of action of 3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea involves its interaction with specific molecular targets. For instance, it can inhibit the activity of urease by binding to the enzyme’s active site, thereby preventing the hydrolysis of urea. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activities .
Comparison with Similar Compounds
3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea can be compared with other Schiff bases and thiourea derivatives:
Similar Compounds: 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid, 4-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide.
Uniqueness: The presence of both the hydroxyphenyl and phenylthiourea moieties in the structure of this compound imparts unique chemical and biological properties, making it a versatile compound for various applications
Properties
Molecular Formula |
C14H13N3OS |
---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
1-[(Z)-(4-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H13N3OS/c18-13-8-6-11(7-9-13)10-15-17-14(19)16-12-4-2-1-3-5-12/h1-10,18H,(H2,16,17,19)/b15-10- |
InChI Key |
IIKOSSZBVGWABG-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C\C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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